molecular formula C21H15Cl2FN2O3S B7733485 (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

Cat. No.: B7733485
M. Wt: 465.3 g/mol
InChI Key: VUYGHOZWBJIGGK-SILNSSARSA-N
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Description

The compound “(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate” is a thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core. Key structural features include:

  • A 4-fluorophenyl group at position 3, which may influence electronic properties and receptor binding.
  • An ethyl cyanoacetate moiety, providing a conjugated system that could enhance stability or modulate reactivity .

This compound belongs to a class of heterocyclic molecules often explored for medicinal applications, particularly anticancer activity, due to their ability to interact with biological targets such as kinases or apoptosis regulators .

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-[5-[(2,4-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2FN2O3S/c1-2-29-21(28)16(11-25)20-26(15-7-5-14(24)6-8-15)19(27)18(30-20)9-12-3-4-13(22)10-17(12)23/h3-8,10,18H,2,9H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYGHOZWBJIGGK-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a 2-aminothiazole derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The 2,4-dichlorobenzyl and 4-fluorophenyl groups can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the cyano group with ethyl acetate under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions may target the cyano group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties.

Medicine

In medicine, such compounds are investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano and thiazolidinone groups may play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Thiazolidinone derivatives share a common core but differ in substituents, which critically impact their physicochemical and biological properties.

Compound Name / Structure Substituents (Position) Key Structural Differences vs. Target Compound Reported Bioactivity (IC₅₀) Synthesis Method (Reference)
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 3-(3-fluoroanilino-2-oxoethyl) Position 3 : 3-fluoroanilino vs. 4-fluorophenyl Not reported Condensation of thiosemicarbazides
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-methoxyphenyl at position 5 Position 5 : Methoxy vs. dichlorobenzyl; no cyano group Cytotoxic (IC₅₀: 8–12 μM) Reflux with chloroacetic acid
5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-ones Imidazolidinone core; 4-fluorophenyl Core : Imidazolidinone vs. thiazolidinone Antiproliferative activity 1,4-nucleophilic addition

Key Observations :

  • The 4-fluorophenyl group may offer stronger π-π stacking interactions than 3-fluoroanilino derivatives .
  • Core Heterocycle: Thiazolidinones (target) generally exhibit greater conformational rigidity than imidazolidinones, which could influence binding specificity .
Thiazole and Benzoate Derivatives

Ethyl benzoate derivatives with heterocyclic substituents (e.g., pyridazine, isoxazole) represent another class of structurally related compounds :

Compound (from ) Core Structure Substituents Bioactivity (Reference)
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate Pyridazine Not reported
I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate Isoxazole; thioether linkage Not reported

Comparison :

  • Thiazolidinones (target) are more rigid due to their fused ring system, whereas benzoate derivatives (e.g., I-6230) have greater rotational freedom, which may reduce target affinity.
Cytotoxicity and Screening Methods
  • Compounds with 4-methoxyphenyl substituents (e.g., ) show IC₅₀ values in the low micromolar range (8–12 μM), suggesting that electron-donating groups may moderate activity.
  • The SRB assay (), a common cytotoxicity screening tool, has been applied to similar thiazole derivatives, highlighting its utility for evaluating the target compound’s bioactivity .

Biological Activity

(Z)-ethyl 2-cyano-2-(5-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that integrates various pharmacophores, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

 Z ethyl 2 cyano 2 5 2 4 dichlorobenzyl 3 4 fluorophenyl 4 oxothiazolidin 2 ylidene acetate\text{ Z ethyl 2 cyano 2 5 2 4 dichlorobenzyl 3 4 fluorophenyl 4 oxothiazolidin 2 ylidene acetate}

This structure includes:

  • A cyano group (CN-C\equiv N)
  • A thiazolidine ring , which is known for its biological activity
  • Substituents such as dichlorobenzyl and fluorophenyl that enhance its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with thiazolidine rings exhibit significant anticancer properties. For instance, related thiazolidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

Table 1: Cytotoxicity Data of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.8 ± 0.02
Compound BHepG24.5 ± 0.05
(Z)-ethyl 2-cyano...MCF-7TBDCurrent Study

Note: TBD indicates data to be determined in future experiments.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of apoptotic pathways.

Case Study: In Vivo Evaluation
In vivo studies using Ehrlich ascites carcinoma (EAC) models demonstrated that the sodium salt of a structurally similar compound exhibited significant antioxidant and anticancer effects. The compound was able to reduce tumor growth and enhance survival rates in treated animals, suggesting a promising therapeutic potential for similar derivatives .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives can vary significantly based on their structural modifications. The presence of electron-withdrawing groups such as chloro and cyano enhances their cytotoxicity by stabilizing the reactive intermediates formed during metabolism.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chloro (Cl)Increases potency
Fluoro (F)Modulates selectivity
Cyano (C≡N)Enhances reactivity

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